molecular formula C33H22ClN3O3 B11680156 (5Z)-1-(4-chlorophenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11680156
M. Wt: 544.0 g/mol
InChI Key: UCSBJCKGUCTKID-RRAHZORUSA-N
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Description

(5Z)-1-(4-CHLOROPHENYL)-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triphenylpyrrol group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-CHLOROPHENYL)-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane trione structure, followed by the introduction of the chlorophenyl and triphenylpyrrol groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-CHLOROPHENYL)-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(5Z)-1-(4-CHLOROPHENYL)-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-CHLOROPHENYL)-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-(4-CHLOROPHENYL)-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a diazinane trione core with chlorophenyl and triphenylpyrrol groups. This unique structure imparts specific chemical and biological properties that differentiate it from other compounds.

Properties

Molecular Formula

C33H22ClN3O3

Molecular Weight

544.0 g/mol

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-triphenylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C33H22ClN3O3/c34-25-16-18-27(19-17-25)37-32(39)28(31(38)35-33(37)40)20-24-21-29(22-10-4-1-5-11-22)36(26-14-8-3-9-15-26)30(24)23-12-6-2-7-13-23/h1-21H,(H,35,38,40)/b28-20-

InChI Key

UCSBJCKGUCTKID-RRAHZORUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C=C\5/C(=O)NC(=O)N(C5=O)C6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C=C5C(=O)NC(=O)N(C5=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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